SDX-7539

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

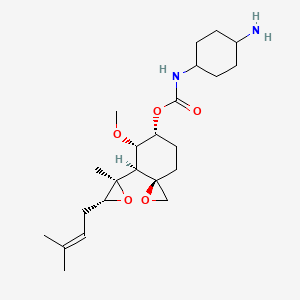

C23H38N2O5 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate |

InChI |

InChI=1S/C23H38N2O5/c1-14(2)5-10-18-22(3,30-18)20-19(27-4)17(11-12-23(20)13-28-23)29-21(26)25-16-8-6-15(24)7-9-16/h5,15-20H,6-13,24H2,1-4H3,(H,25,26)/t15?,16?,17-,18-,19-,20-,22+,23+/m1/s1 |

InChI Key |

NRQIOBIGZOJSBU-NCQCNRHSSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC4CCC(CC4)N)OC)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC4CCC(CC4)N)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

SDX-7539: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDX-7539 is a potent and selective irreversible inhibitor of Methionine Aminopeptidase Type 2 (MetAP2), a key enzyme in protein biosynthesis and a critical regulator of angiogenesis. By covalently binding to the active site of MetAP2, this compound effectively halts its enzymatic activity, leading to downstream effects that include the inhibition of endothelial cell proliferation and tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and pharmacological data based on preclinical studies. It also outlines the experimental protocols used to elucidate its activity, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Irreversible Inhibition of MetAP2

This compound is a fumagillol-derived small molecule that acts as a selective and irreversible inhibitor of Methionine Aminopeptidase Type 2 (MetAP2).[1][2][3][4][5] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[2][3] The inhibitory action of this compound is mediated by its spiroepoxide functional group, which forms a covalent bond with a key histidine residue (His-231) within the active site of the MetAP2 enzyme.[4] This irreversible binding permanently inactivates the enzyme, leading to the accumulation of proteins with an N-terminal methionine, which in turn disrupts cellular processes dependent on proper protein maturation.

This compound is the pharmacologically active component of the polymer-drug conjugate SDX-7320 (evexomostat).[2] This prodrug design enhances the pharmacokinetic profile of this compound, providing a longer half-life and reducing central nervous system exposure.[2][3] Within the cellular environment, SDX-7320 is processed by cathepsins, releasing the active this compound.[2][3]

Signaling Pathways and Downstream Effects

The inhibition of MetAP2 by this compound triggers a cascade of downstream cellular events, primarily impacting endothelial cells and tumor cells. The most well-characterized effect is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

Anti-Angiogenic Effects

This compound's anti-angiogenic properties stem from its ability to induce cell-cycle arrest in endothelial cells during the late G1 phase.[1][6] This cytostatic effect on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), directly curtails the proliferation necessary for the formation of new blood vessels.[1]

Potential Modulation of Other Signaling Pathways

Research on fumagillin and its analogs, including this compound, suggests that MetAP2 inhibition may also influence other key cellular signaling pathways:

-

eIF2α Phosphorylation: MetAP2 has been shown to interact with the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a critical component of the protein synthesis machinery. MetAP2 can protect eIF2α from inhibitory phosphorylation.[7] By inhibiting MetAP2, this compound may indirectly lead to increased eIF2α phosphorylation, resulting in a general suppression of protein synthesis.

-

MAPK Signaling: Some studies on fumagillin-bound MetAP2 indicate a potential for the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This pathway is crucial for cell proliferation and survival, and its inhibition could contribute to the anti-tumor effects of this compound.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Potency of this compound and Comparators

| Compound | Assay | Cell Line/Target | Result | Reference |

| This compound | HUVEC Proliferation | HUVEC | Sub-nanomolar IC50 | [1] |

| TNP-470 | HUVEC Proliferation | HUVEC | ~3-fold less potent than this compound | [1] |

| SDX-7320 | HUVEC Proliferation | HUVEC | >500-fold less potent than this compound | [1] |

Table 2: Off-Target Activity of this compound

| Compound | Assay Type | Number of Targets | Concentration | Result | Reference |

| This compound (as SDX-9402) | Receptor/Transporter & Enzyme Panel | 38 receptors/transporters, 6 enzymes | Up to 10 µM | No significant effect observed | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

MetAP2 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound on MetAP2.

-

Methodology:

-

The besylate salt of this compound (SDX-9402) was used for in vitro experiments.[4]

-

Compounds were diluted in DMSO.[4]

-

Reactions were prepared containing human recombinant MetAP2 and the artificial fluorescent substrate Met-AMC.[4]

-

The test compounds were added to the reactions.[4]

-

Fluorescence was monitored over time at room temperature to measure the rate of substrate cleavage.[4]

-

Data was analyzed using GraphPad Prism, with IC50 values noted to decrease over time, which is characteristic of irreversible inhibitors.[4][5]

-

HUVEC Proliferation Assay

-

Objective: To assess the cytostatic effect of this compound on endothelial cells.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in the presence and absence of test compounds.[8]

-

After a 72-hour incubation period, cell viability was measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega).[4]

-

Absorbance was measured, and IC50 values were calculated by nonlinear regression analysis after subtracting the background absorbance from the highest concentration of the test compounds.[4][8]

-

In Vivo Tumor Growth Inhibition Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.

-

Methodology:

-

A non-small cell lung cancer (NSCLC) xenograft model was established using A549 cells in athymic nude mice.[9]

-

This compound was administered intravenously at a dose of 37 mg/kg every two days for a duration of 20 days.[9]

-

Tumor growth was monitored and compared to a control group to assess the inhibitory effect of the compound.[9]

-

Conclusion

This compound is a highly potent and selective irreversible inhibitor of MetAP2. Its mechanism of action, centered on the disruption of protein maturation and subsequent inhibition of angiogenesis, positions it as a promising therapeutic agent in oncology. The comprehensive preclinical data, including its sub-nanomolar potency against endothelial cell proliferation and demonstrated in vivo anti-tumor activity, underscores its potential for further clinical development. This guide provides a foundational understanding of the technical aspects of this compound's mechanism of action for the scientific community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. METAP2 - Wikipedia [en.wikipedia.org]

- 8. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the SDX-7539 MetAP2 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase Type 2 (MetAP2). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to MetAP2 and its Inhibition by this compound

Methionine aminopeptidase 2 (MetAP2) is a ubiquitous metalloprotease that plays a crucial role in protein biosynthesis by catalyzing the removal of the N-terminal methionine from nascent polypeptides.[1][2][3] This post-translational modification is essential for the proper function and stability of many proteins. MetAP2 has been identified as a compelling therapeutic target in oncology and metabolic diseases due to its overexpression in various cancers and its role in angiogenesis and lipid metabolism.[4][5][6]

This compound is a novel, fumagillin-derived, selective inhibitor of MetAP2.[1][3][7] It is the active component of the polymer-drug conjugate SDX-7320 (evexomostat), which was designed to improve the pharmacokinetic profile and reduce the central nervous system (CNS) toxicity associated with earlier generations of MetAP2 inhibitors.[1][2][3][8] this compound exerts its therapeutic effects through the irreversible inhibition of MetAP2, leading to anti-angiogenic and anti-tumor activities.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its prodrug, SDX-7320.

| Compound | Assay | Parameter | Value | Reference |

| This compound | In vitro MetAP2 Binding | Apparent IC50 | 0.13 nM | [8] |

| This compound | HUVEC Proliferation | Apparent IC50 | 0.2 nM | [8] |

| This compound | HUVEC Proliferation | IC50 | 120 µM | [7][10] |

| TNP-470 | HUVEC Proliferation | Potency vs. This compound | ~3-fold less potent | [9][11] |

| SDX-7320 | In vitro MetAP2 Binding | Binding Ability | Unable to bind | [8] |

| SDX-7320 | HUVEC Proliferation | Potency vs. small molecule inhibitors | >500-fold reduced potency | [9][11] |

Note: The discrepancy in the reported IC50 values for HUVEC proliferation may be due to different experimental conditions or assay formats.

Mechanism of Action and Binding Site Interaction

This compound is an irreversible inhibitor that covalently binds to the active site of MetAP2.[1][3][9] X-ray crystallography of the co-crystal structure of this compound and human MetAP2 (PDB code: 8OXG) has elucidated the precise binding mechanism.[11] The structure, resolved to 1.6 Å, reveals that the spiroepoxide moiety of this compound undergoes a nucleophilic attack by the imidazole ring of the active site residue Histidine-231 (His231).[9][11] This results in the formation of a covalent bond, leading to the irreversible inactivation of the enzyme.[9] This mode of binding is consistent with that of other fumagillin analogues.[9][12]

The inhibition of MetAP2 by this compound leads to a cascade of downstream effects, primarily impacting angiogenesis and tumor growth.[4][13] By blocking the processing of certain proteins, this compound can induce cell-cycle arrest in endothelial cells, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[4]

Signaling Pathway

Caption: MetAP2 inhibition by this compound and its downstream effects.

Experimental Protocols

In Vitro MetAP2 Binding Assay

Objective: To determine the inhibitory potency of this compound against MetAP2.

Methodology:

-

Recombinant human MetAP2 is incubated with varying concentrations of this compound (or a besylate salt form like SDX-9402) in a suitable buffer.[11]

-

A fluorescent substrate, such as Met-AMC (L-Methionine 7-amido-4-methylcoumarin), is added to the reaction mixture.[11]

-

The enzymatic activity is monitored by measuring the increase in fluorescence over time as the substrate is cleaved by active MetAP2.[11]

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model using non-linear regression analysis.[11]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the cytostatic effect of this compound on endothelial cells.

Methodology:

-

HUVECs are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay, such as the MTT or SRB assay.

-

The absorbance is measured, which is proportional to the number of viable cells.

-

The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.[11]

X-ray Crystallography of MetAP2-SDX-7539 Complex

Objective: To determine the three-dimensional structure of this compound bound to MetAP2.

Methodology:

-

Recombinant human MetAP2 is expressed and purified.

-

The purified MetAP2 is co-crystallized with this compound.

-

X-ray diffraction data are collected from the resulting crystals.

-

The structure is solved and refined to reveal the detailed molecular interactions between this compound and the MetAP2 active site.[11] The final refined structure has been deposited in the Protein Data Bank (PDB) with the accession code 8OXG.[11]

Experimental Workflow

References

- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METAP2 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pnas.org [pnas.org]

- 13. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Covalent Modification of Histidine-231 by SDX-7539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and downstream cellular effects of SDX-7539, a potent and selective covalent inhibitor of Methionine Aminopeptidase Type 2 (METAP2). All quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction to this compound and its Target: METAP2

Methionine Aminopeptidase Type 2 (METAP2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] Its involvement in angiogenesis, the formation of new blood vessels, has made it an attractive target for the development of anti-cancer therapeutics.[2][3] this compound is a novel, small-molecule, fumagillin-derived inhibitor of METAP2.[4] It is the active payload of the polymer-drug conjugate SDX-7320 (evexomostat).[4] this compound exhibits potent anti-angiogenic and anti-tumor properties through the irreversible inhibition of METAP2.[4][5]

Mechanism of Action: Covalent Modification of Histidine-231

The inhibitory activity of this compound is attributed to its ability to form a covalent bond with a key residue in the active site of METAP2. X-ray crystallography studies of this compound co-crystallized with METAP2 have definitively shown that the compound covalently modifies the active site histidine-231 (His231) .[6] This irreversible binding is facilitated by the spiroepoxide functional group present in the structure of this compound, which is a hallmark of the fumagillin class of METAP2 inhibitors.[6] An analog of this compound lacking this spiroepoxide group was found to be inactive against METAP2, highlighting the critical role of this moiety in the covalent modification.[6] The final refined co-crystal structure has been deposited in the Protein Data Bank (PDB) under the accession code 8OXG .[6]

The following diagram illustrates the covalent modification of METAP2 by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | METAP2 | Enzyme Activity | Potent (specific value not publicly available) | [6] |

| This compound | Endothelial Cells (HUVEC) | Cell Proliferation | Sub-nanomolar | [6] |

| TNP-470 | Endothelial Cells (HUVEC) | Cell Proliferation | ~3-fold less potent than this compound | [6] |

| SDX-7320 (Prodrug) | Endothelial Cells (HUVEC) | Cell Proliferation | >500-fold less potent than this compound | [6] |

| SDX-9178 (inactive analog) | METAP2 | Enzyme Activity | Inactive | [6] |

Note: The benzenesulfonic acid salt form of this compound (SDX-9402) was utilized for in vitro experiments.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

METAP2 Enzyme Activity Assay

This assay measures the enzymatic activity of METAP2 and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human METAP2

-

Fluorogenic substrate: Met-AMC (for METAP2) or Met-Gly-Pro-AMC (for METAP1)

-

DPPIV (Dipeptidyl peptidase-IV)

-

Assay Buffer: 50 mmol/L HEPES, 0.1 mmol/L CoCl2, 100 mmol/L NaCl, pH 7.5

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare reactions for METAP2 containing 10 mg/mL human METAP2, 5 mg/mL DPPIV, and 1 mmol/L Met-AMC in the assay buffer.

-

For METAP1 selectivity testing, prepare reactions containing 4 mg/mL METAP1, 1 mg/mL DPPIV, and 1 mmol/L Met-Gly-Pro-AMC in the assay buffer.

-

Serially dilute the test compounds in DMSO.

-

Add the diluted compounds to the 96-well plates containing the enzyme mixtures.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence over time at room temperature using an excitation wavelength of 350 nm and an emission wavelength of 440 nm.

-

Analyze the data using non-linear regression to determine inhibitory potency (e.g., IC50 values).[6]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the cytostatic effect of this compound on endothelial cell growth, a key indicator of its anti-angiogenic potential.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Test compounds (e.g., this compound)

-

96-well plates

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed HUVECs in 96-well plates at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of the test compounds.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the inhibitory potency (e.g., IC50) by performing a non-linear regression analysis of the dose-response curve.[6]

X-ray Co-crystallography of METAP2 with this compound

This technique provides a high-resolution three-dimensional structure of the drug-target complex, elucidating the precise binding mode.

General Procedure:

-

Express and purify recombinant human METAP2 protein.

-

Co-crystallize the purified METAP2 with this compound. This typically involves mixing the protein and the compound and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).

-

Once suitable crystals are obtained, they are subjected to X-ray diffraction.

-

The diffraction data is collected and processed to determine the electron density map.

-

The atomic model of the protein-ligand complex is built into the electron density map and refined to yield the final structure.[6]

Signaling Pathways and Downstream Effects

The inhibition of METAP2 by this compound triggers a cascade of downstream cellular events that ultimately lead to its anti-angiogenic and anti-tumor effects. A key consequence of METAP2 inhibition is the cytostatic inhibition of endothelial cell growth.[6] This is believed to be mediated, at least in part, through a p53-dependent mechanism, leading to the induction of the cell cycle inhibitor p21 and subsequent G1 cell cycle arrest. Furthermore, there is evidence suggesting that METAP2 may play a role in the non-canonical Wnt signaling pathway and that its inhibition can affect MAPK activity.[7]

The following diagram provides a simplified representation of the proposed signaling pathway affected by this compound.

Experimental and Logical Workflow

The characterization of a covalent inhibitor like this compound follows a logical progression from initial screening to in-depth mechanistic studies. The following diagram illustrates a typical experimental workflow.

Conclusion

This compound is a potent and selective covalent inhibitor of METAP2 that acts through the modification of histidine-231 in the enzyme's active site. Its ability to inhibit endothelial cell proliferation underscores its significant anti-angiogenic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other next-generation METAP2 inhibitors for the treatment of cancer and other angiogenesis-dependent diseases.

References

- 1. pnas.org [pnas.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spiroepoxide Functional Group of SDX-7539

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SDX-7539 is a novel and potent small molecule inhibitor of Methionine aminopeptidase type 2 (MetAP2), an enzyme implicated in angiogenesis and tumor proliferation.[1][2][3][4][5] A derivative of the natural product fumagillin, this compound's mechanism of action is intrinsically linked to its spiroepoxide functional group.[1][6] This "warhead" facilitates the irreversible covalent modification of the MetAP2 active site, leading to potent anti-angiogenic and anti-tumor effects.[1][6] To mitigate the central nervous system (CNS) toxicities that have hindered the clinical development of previous fumagillin analogues, this compound has been formulated as a polymer-drug conjugate (PDC), SDX-7320 (evexomostat).[1][2][7] This guide provides a detailed examination of the spiroepoxide core of this compound, its interaction with MetAP2, and the experimental data supporting its therapeutic potential.

The Spiroepoxide: A Covalent Warhead

The defining feature of this compound and other fumagillin-class inhibitors is the spiroepoxide ring. This strained epoxide is critical for the molecule's biological activity. An analogue of this compound, SDX-9178, which lacks the spiroepoxide group, is inactive against MetAP2, underscoring the functional importance of this moiety.[3][6]

X-ray crystallography studies of this compound co-crystallized with MetAP2 have confirmed that the spiroepoxide is the point of covalent attachment within the enzyme's active site.[1][6] The interaction involves a nucleophilic attack from the imidazole ring of a key histidine residue (His-231) in the MetAP2 active site on one of the epoxide carbons.[1] This reaction opens the strained epoxide ring and forms a stable, covalent bond between this compound and the enzyme, leading to irreversible inhibition.[1][2][4][5]

Mechanism of Action: Irreversible Inhibition of MetAP2

Methionine aminopeptidases are responsible for cleaving the N-terminal methionine from nascent protein chains. MetAP2 is overexpressed in various cancers and plays a crucial role in the proliferation and survival of tumor cells, as well as in angiogenesis.[2][8] By irreversibly inhibiting MetAP2, this compound disrupts these processes. The covalent binding of the spiroepoxide functional group to His-231 physically obstructs the active site, preventing the enzyme from processing its natural substrates. This leads to a cytostatic inhibition of endothelial cell growth, a hallmark of fumagillin and its analogues.[1][6]

The following diagram illustrates the proposed mechanism of inhibition.

SDX-7320 (Evexomostat): A Prodrug Approach

To enhance the therapeutic index of this compound, it is administered as a high molecular weight, water-soluble PDC called SDX-7320 (evexomostat).[1][2] In this formulation, this compound is attached to a poly(N-(hydroxypropyl)methacrylamide) (HPMA) backbone via a tetrapeptide linker (glycyl-l-phenylalanyl-l-leucyl-glycyl or GFLG).[1] This polymer conjugation strategy is designed to:

-

Prolong Half-Life: The large size of the polymer extends the circulation time of the drug.[2][6]

-

Reduce CNS Exposure: The PDC has limited ability to cross the blood-brain barrier, thereby reducing the potential for CNS side effects seen with earlier small-molecule MetAP2 inhibitors.[1][2][7]

-

Target Tumor Tissue: The enhanced permeability and retention (EPR) effect may lead to preferential accumulation of the PDC in tumor tissue.

Once inside tumor cells, the GFLG linker is cleaved by lysosomal proteases, such as cathepsins, releasing the active this compound molecule to inhibit MetAP2.[1][2]

The following diagram outlines the workflow from administration to target inhibition.

Quantitative Data

The potency of this compound and its prodrug has been characterized in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound and Comparators

| Compound | Assay | Target/Cell Line | IC₅₀ | Reference |

|---|---|---|---|---|

| This compound | MetAP2 Binding | Recombinant MetAP2 | 0.13 nM (apparent) | [7] |

| This compound | Cell Proliferation | HUVECs | 0.2 nM (apparent) | [7] |

| This compound | Cell Proliferation | HUVECs | 120 µM | [9][10] |

| TNP-470 | Cell Proliferation | HUVECs | ~3-fold less potent than this compound | [1][6] |

| SDX-7320 | MetAP2 Binding | Recombinant MetAP2 | Inactive | [7] |

| SDX-7320 | Cell Proliferation | HUVECs | >500-fold less potent than this compound |[1][6] |

Note: The significant difference in HUVEC IC50 values (0.2 nM vs. 120 µM) reported in different sources may reflect variations in experimental conditions or the use of different salt forms of the compound.

Table 2: In Vivo Efficacy of this compound and SDX-7320

| Compound | Animal Model | Dosage and Administration | Outcome | Reference |

|---|---|---|---|---|

| This compound | A549 NSCLC Xenograft | 37 mg/kg, i.v., every two days for 20 days | Inhibited tumor growth | [9] |

| SDX-7320 | B16F10 Melanoma (Obese Mice) | Subcutaneous, every 4 days | More efficacious than in lean mice | [7] |

| SDX-7320 | EO771 Mammary (Obese Mice) | Subcutaneous, every 4 days | More efficacious than in lean mice |[7] |

Experimental Protocols

Recombinant MetAP2 Inhibition Assay

The inhibitory activity of this compound against MetAP2 is determined using a biochemical assay with recombinant human MetAP2 and a fluorogenic substrate.

-

Reagents: Recombinant human MetAP2, Met-AMC (L-Methionine 7-amido-4-methylcoumarin) fluorescent substrate, assay buffer, DMSO for compound dilution.

-

Procedure:

-

Test compounds (e.g., the besylate salt of this compound, SDX-9402) are serially diluted in DMSO.[3]

-

The compound dilutions are added to a reaction mixture containing recombinant human MetAP2 and the Met-AMC substrate.[3]

-

The reaction is incubated at room temperature.

-

The release of the fluorescent AMC group is monitored over time using a fluorescence plate reader.[3]

-

Data are analyzed to determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) of enzyme activity.[3]

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay evaluates the cytostatic effect of the compounds on endothelial cells, a key aspect of their anti-angiogenic activity.

-

Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.

-

Procedure:

-

HUVECs are seeded into multi-well plates and allowed to attach.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, SDX-7320, etc.).

-

Cells are incubated for a period of 72 hours.

-

Cell viability or proliferation is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

IC₅₀ values are calculated from the dose-response curves.

-

In Vivo Xenograft Tumor Model

The anti-tumor activity of this compound is evaluated in immunocompromised mice bearing human tumor xenografts.

-

Animal Model: Athymic nude mice are used.[9]

-

Tumor Implantation: Human tumor cells (e.g., A549 non-small cell lung cancer cells) are subcutaneously injected into the flank of the mice.[9]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered intravenously at a specified dose and schedule (e.g., 37 mg/kg, every two days).[9]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded after a predetermined period (e.g., 20 days), and the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[9]

Conclusion

The spiroepoxide functional group is the cornerstone of this compound's potent and irreversible inhibition of MetAP2. This covalent interaction effectively shuts down the enzymatic activity, leading to anti-angiogenic and anti-tumor effects. The development of the polymer-drug conjugate, SDX-7320 (evexomostat), represents a sophisticated strategy to harness the therapeutic potential of the spiroepoxide "warhead" while improving the drug's safety profile and pharmacokinetic properties. The data summarized herein provide a strong rationale for the continued investigation of this compound in oncology.

References

- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Facebook [cancer.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

SDX-7539: A Technical Overview of its Impact on Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SDX-7539, a potent and selective inhibitor of Methionine aminopeptidase type 2 (MetAP2). As the active component of the polymer-drug conjugate evexomostat (SDX-7320), this compound has demonstrated significant anti-tumor, anti-angiogenic, and anti-metastatic properties in preclinical and clinical studies.[1][2][3] This document outlines the core biological pathways affected by this compound, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: MetAP2 Inhibition

This compound is a fumagillin-derived small molecule that acts as a selective inhibitor of MetAP2.[1][4][5] Methionine aminopeptidases are crucial enzymes responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation and function.[3][5] this compound exerts its inhibitory effect through the covalent modification of the active site histidine-231 of MetAP2, leading to irreversible inhibition of the enzyme.[1][6] This targeted inhibition of MetAP2 is the primary mechanism through which this compound influences a cascade of downstream biological pathways.

Biological Pathways Modulated by this compound

The inhibition of MetAP2 by this compound leads to significant alterations in several key biological pathways implicated in cancer progression and metabolic diseases.

1. Angiogenesis: A hallmark of fumagillin and its analogues is the cytostatic inhibition of endothelial cell growth.[1][6] this compound has been shown to potently inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a critical process in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1][4][7]

2. Tumor Growth and Metastasis: By disrupting angiogenesis and directly affecting tumor cells, this compound exhibits anti-tumor activity.[1][4] Preclinical studies using multiple xenograft and syngeneic cancer models have demonstrated the anti-tumor and anti-metastatic profile of SDX-7320, the prodrug of this compound.[1][2]

3. Cellular Signaling: Inhibition of MetAP2 can impact multiple cellular signaling pathways. These include cell-cycle arrest through the induction of p21 and inhibition of CDK2, as well as the inhibition of noncanonical WNT signaling.[8]

4. Metabolic Pathways: this compound has been shown to influence key metabolic hormones. In preclinical models, treatment led to a reduction in circulating levels of leptin and insulin, and an increase in adiponectin.[7][8] This suggests a role for this compound in correcting dysregulated metabolic states often associated with cancer.

5. Inflammatory and Hypoxic Responses: Pathway analysis of genes with significantly altered expression in tumors from mice treated with SDX-7320 revealed significant changes in the "Hallmark Inflammatory Response" and "Hallmark Hypoxia" pathways.[1] The expression of hypoxia-regulated genes, including the master regulator HIF1α, was significantly reduced in treated tumors.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies of this compound and its prodrug, SDX-7320.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

| Compound | Target | Assay | IC50 | Reference |

| This compound | MetAP2 | In vitro binding | 0.13 nM | [7] |

| This compound | HUVEC proliferation | Cell-based | 0.2 nM | [7] |

| This compound | HUVEC proliferation | Cell-based | 120 µM | [4][5] |

| TNP-470 | HUVEC proliferation | Cell-based | ~3-fold less potent than this compound | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Model | Compound | Dosage | Effect | Reference |

| A549 NSCLC xenograft | This compound | 37 mg/kg, i.v., every two days for 20 days | Inhibition of tumor growth | [4] |

Experimental Protocols

1. In Vitro MetAP2 Binding Assay:

-

Objective: To determine the binding affinity of this compound to MetAP2.

-

Method: In vitro binding assays were conducted to assess the ability of this compound to bind to MetAP2. While the specific details of the assay are proprietary, it was noted that SDX-7320 was unable to bind to MetAP2, indicating that cleavage to release this compound is necessary for activity.[7]

2. HUVEC Proliferation Assay:

-

Objective: To assess the effect of this compound on endothelial cell growth.

-

Method: Human umbilical vein endothelial cells (HUVECs) were incubated for 72 hours in the presence and absence of varying concentrations of this compound, SDX-7320, TNP-470, and a negative control (SDX-9178).[3] Cell proliferation was measured using the CellTiter 96 assay (Promega).[3] IC50 values were calculated by nonlinear regression analysis.[3]

3. In Vivo Tumor Xenograft Studies:

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of non-small cell lung cancer.

-

Method: Athymic nude mice were implanted with A549 human non-small cell lung cancer cells.[4] Once tumors were established, mice were treated with this compound (37 mg/kg, i.v.) every two days for 20 days.[4] Tumor growth was monitored and compared to a vehicle-treated control group.[4]

4. Gene Expression Pathway Analysis:

-

Objective: To identify biological pathways affected by SDX-7320 in tumors.

-

Method: Gene expression analysis was performed on tumor samples from mice treated with either vehicle or SDX-7320.[1] Pathway analysis was then conducted on the set of genes that showed significant differences in expression between the two groups.[1]

Visualizing the Impact of this compound

The following diagrams illustrate the key biological pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound.

Caption: HUVEC proliferation assay workflow.

Caption: In vivo xenograft study workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Downstream Signaling Effects of SDX-7539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling effects of SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase Type 2 (METAP2). The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental validation, and quantitative impact on various cellular pathways.

Introduction

This compound is a novel, fumagillin-derived small molecule that acts as an irreversible inhibitor of METAP2, a key enzyme involved in protein modification and cellular proliferation.[1][2] Due to its therapeutic potential, particularly in oncology, understanding its downstream signaling cascade is critical for its clinical development and application. This compound is often administered as a polymer-drug conjugate prodrug, SDX-7320 (evexomostat), which is designed to improve its pharmacokinetic profile and reduce CNS-related toxicities.[1][3][4] Enzymatic cleavage in vivo releases the active this compound molecule.[5][6]

Core Mechanism of Action

This compound selectively and potently binds to and inhibits METAP2.[1][3][7][8] This inhibition is irreversible and relies on a spiroepoxide warhead that covalently modifies the active site histidine-231 of the enzyme.[1] The inhibition of METAP2's catalytic activity—the removal of N-terminal methionine from nascent polypeptides—triggers a cascade of downstream effects that contribute to its anti-angiogenic, anti-tumor, and anti-metastatic properties.[1][2][3][7]

Downstream Signaling Pathways

Inhibition of METAP2 by this compound leads to a multi-faceted downstream signaling cascade affecting angiogenesis, inflammation, and metabolic pathways.

Anti-Angiogenic Effects

A hallmark of METAP2 inhibitors is their potent anti-angiogenic activity. This compound inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), a critical step in angiogenesis.[4][7] This cytostatic effect is associated with cell-cycle arrest in the late G1 phase.[1]

Modulation of Inflammatory Pathways

Preclinical studies have demonstrated that treatment with the prodrug SDX-7320, which releases this compound, significantly suppresses genes related to inflammation. This includes the downregulation of interleukin-6 (IL-6) and various chemokines such as CXCL1, CXCL3, CXCL8, and CCL20, as well as the chemokine receptors CCR7 and CXCR4.[7]

Impact on Metabolic Signaling

This compound and its prodrug have shown significant effects on metabolic hormones. Clinical and preclinical data indicate that treatment leads to a decrease in fasting insulin and leptin levels, while increasing adiponectin levels.[4][5][9] This suggests a role in improving insulin sensitivity.[5]

Inhibition of MAPK Activity

Inhibition of METAP2 can also lead to the inhibition of Mitogen-Activated Protein Kinase (MAPK) activity, a crucial pathway for cell proliferation and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its prodrug, SDX-7320.

Table 1: In Vitro Potency of this compound

| Assay | Compound | Target/Cell Line | IC50 Value | Reference |

| METAP2 Binding | This compound | METAP2 | 0.13 nM | [4] |

| HUVEC Proliferation | This compound | HUVECs | 0.2 nM | [4] |

| HUVEC Proliferation | This compound | HUVECs | Sub-nanomolar | [1][7] |

| HUVEC Proliferation | TNP-470 | HUVECs | ~3-fold less potent than this compound | [1][7] |

| HUVEC Proliferation | SDX-7320 | HUVECs | >500-fold less potent than small molecule inhibitors | [1][7] |

Table 2: Effects of SDX-7320 on Metabolic and Angiogenic Biomarkers in Patients

| Biomarker | Change | Percentage Change | Reference |

| Fasting Insulin | Decrease | -63% | [5] |

| Leptin | Decrease | -51% | [5] |

| Adiponectin | Increase | +74% | [5] |

| VEGF | Decrease | -38% | [5] |

| FGF-β | Decrease | -51% | [5] |

Detailed Experimental Protocols

METAP2 Binding Assay (Competition ELISA)

This assay measures the ability of a compound to compete with a known ligand for binding to METAP2.

-

Reagents and Materials : Recombinant human METAP2, biotinylated tracer ligand, streptavidin-horseradish peroxidase (HRP), substrate for HRP, wash buffers, and microplates.

-

Procedure :

-

Coat microplate wells with recombinant human METAP2.

-

Add a fixed concentration of the biotinylated tracer ligand along with varying concentrations of the test compound (e.g., this compound).

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-HRP, which binds to the biotinylated tracer.

-

Wash again to remove unbound streptavidin-HRP.

-

Add the HRP substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

The signal is inversely proportional to the binding of the test compound.

-

-

Data Analysis : Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.

HUVEC Proliferation Assay

This assay assesses the cytostatic effect of a compound on endothelial cells.

-

Cell Culture : Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.

-

Procedure :

-

Seed HUVECs into 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., this compound).

-

Incubate for a specified period (e.g., 72 hours).[3]

-

Assess cell viability/proliferation using a suitable method, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or by measuring [3H]thymidine incorporation.[3][10]

-

-

Data Analysis : Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50% compared to untreated controls, using non-linear regression analysis.[3]

Conclusion

This compound is a potent and selective METAP2 inhibitor with a well-defined mechanism of action that translates into significant downstream signaling effects. Its ability to inhibit angiogenesis, suppress inflammation, and modulate metabolic pathways underscores its therapeutic potential in oncology and potentially other diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Portico [access.portico.org]

- 6. onclive.com [onclive.com]

- 7. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SynDevRx, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 9. Evexomostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

The Role of SDX-7539 in the Inhibition of Angiogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDX-7539 is a selective inhibitor of Methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in the proliferation of endothelial cells and the process of angiogenesis. By targeting MetAP2, this compound demonstrates significant anti-angiogenic and anti-tumor properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key in vitro and in vivo experiments. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its therapeutic potential.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The reliance of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapies a cornerstone of modern oncology. Methionine aminopeptidase 2 (MetAP2) has emerged as a promising target for anti-angiogenic drug development. This compound is a potent and selective inhibitor of MetAP2, exhibiting significant efficacy in preclinical models of cancer by disrupting endothelial cell function and thereby inhibiting angiogenesis. This document details the scientific evidence supporting the role of this compound as an inhibitor of angiogenesis.

Mechanism of Action: MetAP2 Inhibition

This compound exerts its anti-angiogenic effects through the selective and irreversible inhibition of MetAP2.[1] MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from nascent proteins, a crucial step in their maturation and function. In endothelial cells, the inhibition of MetAP2 by this compound leads to a cascade of events that culminate in cell cycle arrest and the suppression of proliferation.

A key downstream effect of MetAP2 inhibition is the accumulation of the cyclin-dependent kinase inhibitor p21.[2] This leads to the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the G1/S phase transition of the cell cycle. The resulting cell cycle arrest in the G1 phase prevents the proliferation of endothelial cells, a fundamental step in angiogenesis.

In Vitro Efficacy

The anti-angiogenic activity of this compound has been demonstrated in key in vitro assays that model different stages of the angiogenic process.

Endothelial Cell Proliferation Assay

This compound has been shown to potently inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[3]

Table 1: Inhibition of HUVEC Proliferation by this compound

| Compound | IC50 (µM) |

| This compound | 120 |

IC50: The half maximal inhibitory concentration.

Experimental Protocol: HUVEC Proliferation Assay

A detailed protocol for a typical HUVEC proliferation assay is provided below.

References

The Role of SDX-7539 in the Inhibition of Endothelial Cell Proliferation: A Technical Overview

For Immediate Distribution

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism and effects of SDX-7539, a selective inhibitor of Methionine Aminopeptidase Type 2 (MetAP2), on endothelial cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Endothelial cells are the primary drivers of angiogenesis, and their proliferation is a key step in this multi-stage process. Consequently, the inhibition of endothelial cell proliferation represents a promising therapeutic strategy for cancer and other angiogenesis-dependent diseases.

This compound is a potent and selective small molecule inhibitor of Methionine Aminopeptidase Type 2 (MetAP2), a metalloprotease that plays a crucial role in protein maturation.[1] Inhibition of MetAP2 has been shown to suppress endothelial cell growth, thereby exerting anti-angiogenic effects.[1] This document will explore the specifics of this compound's interaction with endothelial cells.

Quantitative Analysis of this compound's Inhibitory Effects

This compound has demonstrated significant potency in inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

| Compound | Target Cell Line | IC50 Value | Reference |

| This compound | HUVEC | 120 µM | [2] |

| This compound | HUVEC | Sub-nanomolar | [3][4] |

Note: Discrepancies in reported IC50 values may arise from variations in experimental conditions and assay formats.

Mechanism of Action: The MetAP2 Signaling Pathway

This compound exerts its anti-proliferative effects by selectively and irreversibly inhibiting MetAP2.[1] This inhibition triggers a downstream signaling cascade that culminates in cell cycle arrest, specifically in the G1 phase.[5] A critical component of this pathway is the activation of the tumor suppressor protein p53 and the subsequent upregulation of the cyclin-dependent kinase inhibitor p21.[6][7][8]

The following diagram illustrates the proposed signaling pathway:

References

- 1. METAP2 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Discovery and Chemical Synthesis of SDX-7539: A Potent and Selective MetAP2 Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

SDX-7539 is a novel, potent, and selective small molecule inhibitor of Methionine Aminopeptidase Type 2 (MetAP2).[1][2][3][4] As a fumagillin-derived analogue, this compound was developed to improve upon the therapeutic profile of earlier MetAP2 inhibitors, such as TNP-470, which were hindered by dose-limiting central nervous system (CNS) toxicities and suboptimal pharmacokinetic properties.[1][3][4] this compound serves as the active payload in the polymer-drug conjugate (PDC) SDX-7320 (evexomostat), a formulation designed to enhance drug delivery, prolong half-life, and minimize CNS exposure.[1][3][4] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound.

Discovery and Rationale

MetAP2 is a metalloprotease that plays a critical role in protein biosynthesis by removing the N-terminal methionine from nascent polypeptides.[4] It has been identified as a key regulator of endothelial cell proliferation and is a well-established target for anti-angiogenic therapies.[1][3] Inhibition of MetAP2 has shown promise in oncology, with downstream effects that include the suppression of tumor growth and metastasis. The development of this compound was driven by the need for a MetAP2 inhibitor with improved potency and a better safety profile than its predecessors. By conjugating this compound to a high-molecular-weight polymer to create SDX-7320, researchers aimed to restrict its distribution across the blood-brain barrier, thereby reducing the potential for neurotoxicity.[1][3][4]

Chemical Synthesis of this compound

The chemical synthesis of this compound is detailed in the supplementary materials of the primary research publication by Cornelius, P., et al. (2024). The following is a summary of the likely synthetic route, based on typical syntheses of fumagillin analogues.

A detailed, step-by-step synthetic protocol would be proprietary and is not fully available in the public domain. The following represents a plausible, illustrative synthesis based on related compounds.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of MetAP2, demonstrating sub-nanomolar efficacy in various in vitro assays. Its activity is summarized in the tables below.

| In Vitro Binding and Enzymatic Activity | |

| Assay | IC50 (nM) |

| MetAP2 Binding (apparent IC50) | 0.13[5] |

| MetAP2 Aminopeptidase Activity | equipotent to TNP-470[3] |

| MetAP1 Aminopeptidase Activity | No inhibition up to 1000 nM[3] |

| Cell-Based Assays | |

| Cell Line | Assay |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation |

Note on conflicting data: Some commercial vendor websites report a HUVEC proliferation IC50 of 120 µM.[2][6][7] This is in stark contrast to the sub-nanomolar values reported in the primary peer-reviewed literature.[5] For the purposes of this guide, the data from the primary literature is considered more reliable.

| In Vivo Efficacy | |

| Model | Dosing |

| A549 NSCLC Xenograft (athymic nude mice) | 37 mg/kg, i.v., every two days for 20 days |

Experimental Protocols

MetAP2 Enzyme Activity Assay

This protocol is a representative method for determining the enzymatic activity of MetAP2.

-

Reagents and Materials:

-

Human recombinant MetAP2 enzyme

-

Fluorescent substrate: Met-AMC (Methionine-7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl2, pH 7.4

-

SDX-9402 (besylate salt of this compound) diluted in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 440 nm)

-

-

Procedure:

-

Prepare serial dilutions of SDX-9402 in DMSO.

-

Add the diluted compounds to the wells of the 96-well plate.

-

Add human recombinant MetAP2 to the wells containing the test compounds and incubate for a specified period at room temperature.

-

Initiate the enzymatic reaction by adding the Met-AMC substrate.

-

Monitor the increase in fluorescence over time at room temperature.

-

Calculate IC50 values using non-linear regression analysis.[2]

-

HUVEC Proliferation Assay

This protocol outlines a typical procedure for assessing the anti-proliferative effects of this compound on endothelial cells.

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (ECGM)

-

This compound

-

Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear microplates

-

Spectrophotometer

-

-

Procedure:

-

Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the various concentrations of this compound.

-

Incubate the cells for 72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.[2]

-

Mechanism of Action and Signaling Pathways

This compound is an irreversible inhibitor that covalently binds to the active site of MetAP2.[1][3] X-ray crystallography has revealed that the spiroepoxide moiety of this compound is critical for its activity, forming a covalent bond with the imidazole ring of histidine-231 in the MetAP2 active site.[1][3] This irreversible binding effectively blocks the enzyme's catalytic function.

The inhibition of MetAP2 by this compound leads to the cytostatic inhibition of endothelial cell growth, a hallmark of fumagillin and its analogues.[1][3] This anti-angiogenic effect is a primary contributor to its anti-tumor activity. The downstream signaling effects of MetAP2 inhibition are complex and can include the modulation of pathways involved in cell cycle progression and survival.

Experimental and Logical Workflows

The development and characterization of this compound followed a logical progression from chemical synthesis to preclinical evaluation.

Conclusion

This compound is a potent and selective irreversible inhibitor of MetAP2 with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical models. Its discovery and development, particularly as the active component of the polymer-drug conjugate SDX-7320, represent a promising strategy to overcome the limitations of previous MetAP2 inhibitors. The detailed characterization of its mechanism of action and biological activity provides a strong foundation for its ongoing clinical evaluation in various oncology settings.

References

- 1. Methionine Aminopeptidase-2 Regulates Human Mesothelioma Cell Survival: Role of Bcl-2 Expression and Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of SDX-7539, a Potent MetAP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SDX-7539, a novel and selective inhibitor of Methionine Aminopeptidase Type 2 (MetAP2). This compound, a fumagillin analog, has demonstrated significant anti-angiogenic and anti-tumor properties. This document delves into its mechanism of action, quantitative SAR data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Core Concepts: Mechanism of Action

This compound is an irreversible inhibitor of MetAP2, a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides. The inhibitory activity of this compound is attributed to its spiroepoxide moiety, which engages in a covalent modification of the active site histidine-231 of MetAP2. This irreversible binding inactivates the enzyme, leading to the downstream anti-proliferative and anti-angiogenic effects.

The development of this compound has also led to the creation of a polymer-drug conjugate (PDC), SDX-7320 (evexomostat). This high-molecular-weight conjugate is designed to improve the pharmacokinetic profile of this compound, reduce its central nervous system (CNS) exposure and associated toxicity, and prolong its half-life, allowing for more convenient administration. SDX-7320 releases the active this compound molecule through enzymatic cleavage by cathepsins, which are often upregulated in the tumor microenvironment.

Quantitative Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs highlights the critical role of the fumagillin scaffold and the spiroepoxide "warhead" for potent MetAP2 inhibition. The following tables summarize the available quantitative data for this compound and related compounds.

| Compound | Description | Target | IC50 (HUVEC Proliferation) | Notes |

| This compound | Novel fumagillin analog | MetAP2 | Sub-nanomolar | Potent and selective inhibitor. |

| TNP-470 | Synthetic analog of fumagillin | MetAP2 | ~3-fold less potent than this compound | A well-characterized MetAP2 inhibitor, serves as a benchmark. |

| SDX-9246 | N-acetyl analog of this compound | MetAP2 | Similar binding to this compound | Suggests that modification at this position is tolerated for binding. |

| SDX-9178 | Inactive metabolite of this compound | MetAP2 | Inactive | Lacks the spiroepoxide moiety, demonstrating its necessity for activity. |

| SDX-7320 (Evexomostat) | Polymer-drug conjugate of this compound | MetAP2 (after conversion to this compound) | >500-fold less potent than this compound | As a prodrug, requires cellular uptake and enzymatic release of this compound. |

| CKD-732 | Fumagillin analog | MetAP2 | Less potent binding than this compound | Another analog with comparatively weaker activity. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

MetAP2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP2.

Materials:

-

Recombinant human MetAP2 enzyme

-

Fluorogenic substrate: Met-AMC (L-Methionine 7-amido-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.01% Triton X-100)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 440 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the 96-well plate, add the assay buffer.

-

Add a small volume of the diluted test compounds to the wells.

-

Add the recombinant MetAP2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Met-AMC substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using the plate reader. The cleavage of AMC from the methionine substrate results in a fluorescent signal.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition is calculated relative to a DMSO control (no inhibitor).

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the cytostatic effect of compounds on endothelial cells, a key indicator of anti-angiogenic activity.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

96-well clear tissue culture plates

-

Test compounds dissolved in DMSO

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

-

Absorbance plate reader (490 nm)

Procedure:

-

Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

At the end of the incubation period, add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The inhibition of MetAP2 by this compound triggers a cascade of downstream events that ultimately lead to its anti-tumor effects. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for the development and characterization of this compound.

Caption: MetAP2 Signaling Pathway.

Preclinical Pharmacology of SDX-7359: An In-Depth Technical Guide

Introduction

Extensive searches for "SDX-7359" in scientific literature and public databases have not yielded any specific information on a compound with this designation. The name "SDX-7359" does not appear to be a publicly disclosed identifier for a drug candidate in preclinical or clinical development. Therefore, it is not possible to provide a detailed technical guide on its preclinical pharmacology, including its mechanism of action, pharmacokinetics, and pharmacodynamics.

The following sections are structured to represent the typical components of a preclinical pharmacology whitepaper. Should information on SDX-7359 become publicly available, this document can serve as a template for its comprehensive analysis.

1. Mechanism of Action

This section would typically elucidate the specific molecular target(s) of SDX-7359 and the downstream signaling pathways it modulates.

-

Target Identification and Validation: A description of the primary molecular target and the evidence supporting its role in the disease of interest.

-

Molecular Interactions: Details on how SDX-7359 binds to its target and the resulting conformational or enzymatic changes.

-

Signaling Pathway Analysis: A diagram and explanation of the signaling cascade affected by the drug's interaction with its target.

Signaling Pathway Diagram (Hypothetical)

Caption: Hypothetical signaling pathway for SDX-7359.

2. Pharmacokinetics

This section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of SDX-7359.

Table 1: Summary of Preclinical Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Species | Route | Value | Units |

| Bioavailability (F) | Rat | Oral | 75 | % |

| Cmax | Rat | IV | 1500 | ng/mL |

| Tmax | Rat | Oral | 2 | h |

| Half-life (t1/2) | Mouse | IV | 4.5 | h |

| Volume of Distribution (Vd) | Dog | IV | 2.1 | L/kg |

| Clearance (CL) | Monkey | IV | 0.5 | L/h/kg |

Experimental Protocols:

-

In Vitro Metabolic Stability: This would describe the incubation of SDX-7359 with liver microsomes or hepatocytes to determine its metabolic rate. Key parameters would include the concentration of the compound, protein concentration, and the time points for sample analysis by LC-MS/MS.

-

In Vivo Pharmacokinetic Studies: This would outline the administration of SDX-7359 to different animal species via various routes (e.g., intravenous, oral). The protocol would specify the dosing regimen, blood sampling schedule, and the bioanalytical method used to quantify the drug concentration in plasma.

Experimental Workflow for In Vivo PK Study (Hypothetical)

Caption: Workflow for a typical in vivo pharmacokinetic study.

3. Pharmacodynamics

This section would focus on the relationship between drug concentration and the observed pharmacological effect.

Table 2: In Vitro and In Vivo Potency (Hypothetical Data)

| Assay Type | Model System | Endpoint | IC50 / EC50 (nM) |

| Enzymatic Assay | Recombinant Human Target | Kinase Inhibition | 15 |

| Cell-Based Assay | Human Cancer Cell Line | Proliferation | 50 |

| In Vivo Efficacy Model | Mouse Xenograft | Tumor Growth | 10 mg/kg (ED50) |

Experimental Protocols:

-

In Vitro Potency Assay: This would detail the methodology for assessing the potency of SDX-7359 in a relevant assay, such as an enzymatic assay or a cell-based functional assay. The protocol would include details on the cell line or enzyme used, the range of drug concentrations tested, and the method for measuring the endpoint.

-

In Vivo Efficacy Studies: This would describe the animal model used to evaluate the therapeutic effect of SDX-7359. The protocol would specify the animal species, the method of disease induction (e.g., tumor cell implantation), the treatment schedule, and the primary and secondary endpoints for efficacy assessment.

4. Safety and Toxicology

This section would summarize the preclinical safety profile of SDX-7359.

Table 3: Summary of Preclinical Safety Findings (Hypothetical Data)

| Study Type | Species | Key Findings | NOAEL (mg/kg/day) |

| In Vitro Cytotoxicity | Human Cells | No significant cytotoxicity observed | N/A |

| hERG Channel Assay | HEK293 Cells | No significant inhibition | N/A |

| 7-Day Dose-Range Finding | Rat | Mild, reversible liver enzyme elevation | 30 |

| 28-Day Repeated-Dose Tox | Dog | No adverse effects observed | 50 |

Experimental Protocols:

-

In Vitro hERG Assay: This would describe the use of patch-clamp electrophysiology or a fluorescence-based assay to assess the potential for SDX-7359 to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

-

In Vivo Toxicology Studies: This would provide an overview of the design of repeated-dose toxicology studies in at least two species (one rodent, one non-rodent). The protocol would include details on the dose levels, duration of treatment, and the comprehensive panel of endpoints evaluated (e.g., clinical observations, clinical pathology, histopathology).

Without publicly available data, the preclinical pharmacology of SDX-7359 remains unknown. A comprehensive understanding of its properties is essential for any potential advancement into clinical development. The structured framework provided in this document highlights the key areas of investigation necessary to characterize the preclinical profile of a novel therapeutic agent. Further research and disclosure of data are required to populate this guide with factual information regarding SDX-7359.

SDX-7539 as the Active Moiety of the Prodrug SDX-7320: A Technical Overview

Executive Summary: SDX-7320 (evexomostat) is a novel polymer-drug conjugate (PDC) designed to address the limitations of previous methionine aminopeptidase type 2 (METAP2) inhibitors. It acts as a prodrug, delivering the potent and selective METAP2 inhibitor, SDX-7539, as its active moiety. By conjugating this compound to a high-molecular-weight polymer via an enzyme-cleavable linker, SDX-7320 improves upon earlier fumagillin analogues by enhancing pharmacokinetic properties, reducing central nervous system (CNS) exposure and associated toxicity, and enabling convenient administration.[1][2] This guide details the mechanism of action, preclinical and clinical data, and key experimental methodologies related to SDX-7320 and its active component, this compound.

Introduction: The Rationale for a Prodrug Approach

Methionine aminopeptidase type 2 (METAP2) is a metalloprotease that plays a crucial role in protein biosynthesis by removing the N-terminal methionine from nascent polypeptides.[2][3] As this process is vital for the maturation of proteins involved in angiogenesis, METAP2 has become an attractive therapeutic target in oncology.[1] Early fumagillin-derived METAP2 inhibitors, while demonstrating anti-angiogenic and anti-tumor activity, were hindered in clinical development by poor drug-like properties and significant dose-limiting CNS toxicity.[2][3]